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Introduction

The emergence of resistance to existing antiviral drugs, such as the neuraminidase inhibitor
oseltamivir (Tamiflu®), poses a significant challenge to the effective management of influenza
infections. AV5124 is a novel investigational antiviral agent that acts as an inhibitor of the
influenza virus cap-dependent endonuclease, a crucial enzyme for viral replication.[1][2] This
document provides detailed application notes and protocols for assessing the efficacy of
AV5124, particularly against oseltamivir-resistant influenza strains. The active metabolite of
AV5124 is AV5116.[2]

Mechanism of Action

AV5124 targets the cap-dependent endonuclease activity of the influenza virus polymerase
acidic (PA) subunit.[3] This enzyme is essential for the "cap-snatching” process, where the
virus cleaves the 5' caps from host pre-mRNAs to prime the synthesis of its own viral mMRNAS.
By inhibiting this endonuclease activity, AV5124 effectively blocks viral gene transcription and
replication.[3] This mechanism is distinct from that of neuraminidase inhibitors like oseltamivir,
which target the release of progeny virions from infected cells.[4] This difference in mechanism
suggests that AV5124 will be effective against influenza strains that have developed resistance
to oseltamivir through mutations in the neuraminidase protein.
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Mechanism of Action: AV5124 vs. Oseltamivir
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Caption: AV5124 inhibits viral transcription, while oseltamivir blocks viral release.
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Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro efficacy of Av5116 (the active metabolite of
AV5124) against various influenza A and B strains, including those with mutations conferring
resistance to other antivirals.

Table 1: Antiviral Activity of AV5116 Against Influenza A and B Viruses

. . Genotype/Phenoty Baloxavir EC50
Virus Strain AV5116 EC50 (nM)
pe (nM)
_ H1N1pdm09, PA-
A/Arizona/35/2018 2.32+0.55 4.00+1.44
E23G
A/West H1N1pdmO09, PA-
S 2.47 £ 0.56 457 £1.07
Virginia/02/2019 K34R
Allllinois/37/2018 H1IN1pdmO09, PA-I38L  6.23 + 1.05 13.71+1.33
Allllinois/08/2018 HIN1pdmO09, PA-I38T  22.26 +4.45 73.9+14.31
A/Massachusetts/06/2
H3N2, PA-E199G 144 +£0.31 1.46 £ 0.11
019
B/Washington/02/201 o ) )
9 Victoria Lineage 13.0 (median) 10.6 (median)

Data extracted from Gubareva, L. V., et al. (2020). "Influenza C virus susceptibility to antivirals
with different mechanisms of action.” Antimicrobial Agents and Chemotherapy.[5][6]

Note: While direct comparative data of AV5116 and oseltamivir against oseltamivir-resistant
strains from a single study is not available in the public domain, the distinct mechanism of
action of AV5124 strongly supports its efficacy against strains with neuraminidase mutations
that confer oseltamivir resistance. For reference, oseltamivir-resistant influenza A (H1N1)
viruses with the H275Y mutation show a >400-fold increase in IC50 values for oseltamivir
compared to wild-type strains.[4][7]

Experimental Protocols
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The following are detailed protocols for key in vitro assays to determine the antiviral efficacy of
AV5124.

In Vitro Efficacy Assessment Workflow

Maintain MDCK Cells (Prepare Serial Dilutions of AV5124 & Oseltamivi) (Propagale Influenza Virus Stocks)

AN
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Caption: Workflow for determining the in vitro antiviral efficacy of AV5124.

Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the
number of plaques (zones of cell death caused by viral replication) by 50% (EC50).

Materials:
o Madin-Darby Canine Kidney (MDCK) cells
e Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

e Virus Growth Medium (VGM): DMEM, 0.2% BSA, 25 mM HEPES, 100 U/mL penicillin, 100
pg/mL streptomycin
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Influenza virus stock (wild-type and oseltamivir-resistant strains)

AV5124 and oseltamivir

Agarose or Avicel overlay medium

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

6-well or 12-well tissue culture plates

Protocol:

Seed 6-well or 12-well plates with MDCK cells to form a confluent monolayer overnight.
Prepare serial dilutions of the influenza virus in VGM.

Prepare serial dilutions of AV5124 and oseltamivir in VGM.

Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).

In separate tubes, mix the virus dilution (to yield 50-100 plaques per well) with each drug
dilution and incubate for 1 hour at 37°C.

Inoculate the cell monolayers with the virus-drug mixtures.
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.

Aspirate the inoculum and overlay the cells with agarose or Avicel medium containing the
respective drug concentrations.

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plagues are visible.
Fix the cells with 10% formalin for at least 1 hour.

Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

Wash the plates with water and allow them to dry.

Count the number of plaques in each well.
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Calculate the EC50 value by plotting the percentage of plaque reduction against the drug
concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus

particles.

Materials:

Same as for the Plague Reduction Assay.

Protocol:

Seed 12-well plates with MDCK cells to form a confluent monolayer overnight.

Prepare serial dilutions of AV5124 and oseltamivir in VGM.

Infect the MDCK cell monolayers with influenza virus at a multiplicity of infection (MOI) of
0.01 for 1 hour at 37°C.

Aspirate the inoculum, wash the cells with PBS, and add VGM containing the different drug
concentrations.

Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

Harvest the supernatant from each well.

Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% tissue
culture infectious dose) assay.

Calculate the concentration of the drug that reduces the virus yield by 90% (EC90) or 99%
(EC99).

Cap-Dependent Endonuclease Inhibition Assay

This is a biochemical assay to directly measure the inhibition of the viral endonuclease

enzyme.
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Materials:

Purified influenza virus ribonucleoprotein (RNP) complexes (source of the endonuclease).

o Radiolabeled capped RNA substrate (e.g., Alfalfa Mosaic Virus RNA 4 with a 5' 32P-labeled
cap).

e AV5116 (active metabolite of AV5124).

o Reaction buffer (e.g., 50 mM Tris-HCI pH 8.0, 100 mM KCI, 1 mM MnCI2, 5 mM DTT).
e Polyacrylamide gel electrophoresis (PAGE) equipment.

e Phosphorimager or autoradiography film.

Protocol:

Set up the reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain
the reaction buffer, purified viral RNPs, and varying concentrations of AV5116.

« Initiate the reaction by adding the radiolabeled capped RNA substrate.

 Incubate the reactions at 30°C for 60 minutes.

o Stop the reaction by adding a stop solution (e.g., formamide loading buffer with EDTA).
o Denature the samples by heating at 95°C for 5 minutes.

o Separate the RNA fragments by denaturing PAGE.

» Visualize the cleavage products using a phosphorimager or autoradiography.

¢ Quantify the amount of cleaved product in each lane.

o Calculate the IC50 value, which is the concentration of AV5116 that inhibits 50% of the
endonuclease activity.

Logical Relationship Diagram
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Caption: AV5124's distinct mechanism circumvents oseltamivir resistance.

Conclusion

AV5124 represents a promising new therapeutic agent for the treatment of influenza, including
infections caused by oseltamivir-resistant strains. Its novel mechanism of action, targeting the
viral cap-dependent endonuclease, provides a critical advantage in the face of evolving viral
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resistance. The protocols outlined in this document provide a framework for the continued
evaluation of AV5124's efficacy and its potential role in the management of seasonal and
pandemic influenza.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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